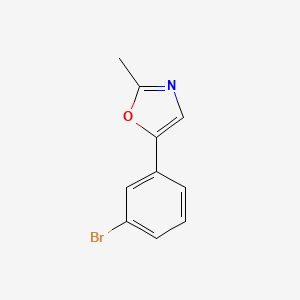
2-Fluoro-3-methylphenyl Isothiocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-3-methylphenyl Isothiocyanate is an organic compound characterized by the presence of a fluorine atom and a methyl group on a phenyl ring, attached to an isothiocyanate functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-3-methylphenyl Isothiocyanate typically involves the reaction of 2-fluoro-3-methylphenylamine with carbon disulfide in the presence of a base such as triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods: On an industrial scale, the compound can be produced through continuous flow chemistry, which allows for better control over reaction conditions and improved safety. The use of automated systems and real-time monitoring ensures consistent product quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Fluoro-3-methylphenyl Isothiocyanate can undergo various chemical reactions, including:
Oxidation: The isothiocyanate group can be oxidized to form thiocyanates.
Reduction: Reduction reactions can lead to the formation of thioureas.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, sodium hypochlorite, or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Various nucleophiles and electrophiles under different reaction conditions.
Major Products Formed:
Thiocyanates from oxidation reactions.
Thioureas from reduction reactions.
Substituted phenyl derivatives from substitution reactions.
Applications De Recherche Scientifique
2-Fluoro-3-methylphenyl Isothiocyanate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in biochemical assays to study enzyme activities and protein interactions.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism by which 2-Fluoro-3-methylphenyl Isothiocyanate exerts its effects involves the interaction with molecular targets and pathways. The isothiocyanate group can react with nucleophiles, leading to the formation of thioureas, which can further interact with biological molecules. The fluorine atom on the phenyl ring can influence the electronic properties of the compound, affecting its reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
Allyl Isothiocyanate
Phenyl Isothiocyanate
3-Fluoro-2-methylphenyl Isothiocyanate
Propriétés
Formule moléculaire |
C8H6FNS |
|---|---|
Poids moléculaire |
167.21 g/mol |
Nom IUPAC |
2-fluoro-1-isothiocyanato-3-methylbenzene |
InChI |
InChI=1S/C8H6FNS/c1-6-3-2-4-7(8(6)9)10-5-11/h2-4H,1H3 |
Clé InChI |
AKNOKOHJLQFJBI-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)N=C=S)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


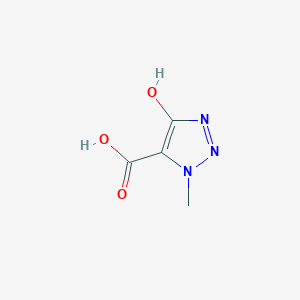
![tert-Butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-azaspiro[3.3]hept-5-ene-2-carboxylate](/img/structure/B15334288.png)
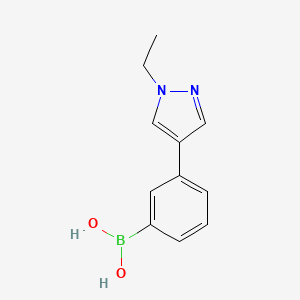
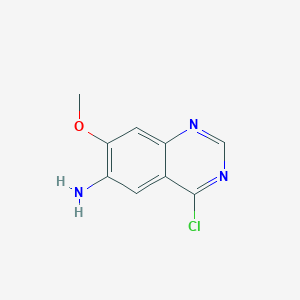
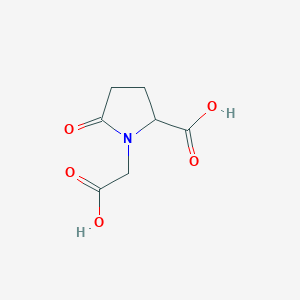

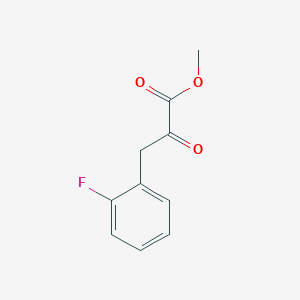
![2-(2-Bromophenyl)-5-methylimidazo[1,2-a]pyridine](/img/structure/B15334330.png)
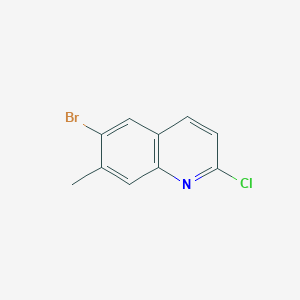
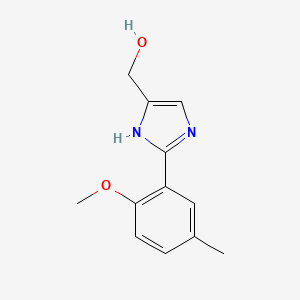
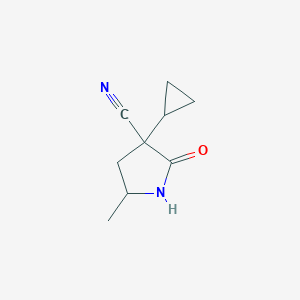
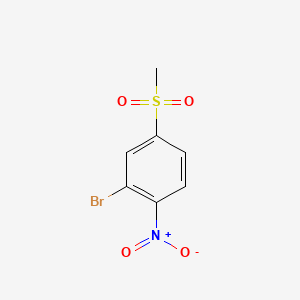
![1-Ethylcyclopentyl 6-Hydroxy-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B15334352.png)
